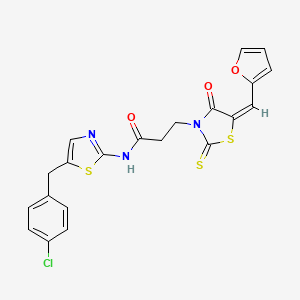
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with benzylsulfonyl and cyclopropylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol or sulfide derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-(benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzylsulfonyl)piperidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.
1-(Cyclopropylsulfonyl)piperidine: Lacks the benzylsulfonyl group, which may affect its reactivity and biological activity.
4-(Methylsulfonyl)-1-(cyclopropylsulfonyl)piperidine: Contains a methylsulfonyl group instead of a benzylsulfonyl group, which can influence its chemical properties.
Uniqueness
4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and cyclopropylsulfonyl groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-benzylsulfonyl-1-cyclopropylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZONNMQIMYRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2576274.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)
![3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2576290.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
